molecular formula C14H13BrOZn B14891711 3-(3'-MethylbenZyloxy)phenylZinc bromide

3-(3'-MethylbenZyloxy)phenylZinc bromide

Cat. No.: B14891711
M. Wt: 342.5 g/mol
InChI Key: QMHAQOVOYRTZSQ-UHFFFAOYSA-M
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Description

3-(3’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3’-Methylbenzyloxy)bromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(3’-Methylbenzyloxy)bromobenzene+Zn3-(3’-Methylbenzyloxy)phenylzinc bromide\text{3-(3'-Methylbenzyloxy)bromobenzene} + \text{Zn} \rightarrow \text{3-(3'-Methylbenzyloxy)phenylzinc bromide} 3-(3’-Methylbenzyloxy)bromobenzene+Zn→3-(3’-Methylbenzyloxy)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3’-Methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding ketones or alcohols.

    Reduction: Can participate in reduction reactions to form hydrocarbons.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and alkyl halides.

    Oxidizing agents: Hydrogen peroxide, oxygen.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution reactions: Formation of substituted aromatic compounds.

    Oxidation reactions: Formation of ketones or alcohols.

    Reduction reactions: Formation of hydrocarbons.

Scientific Research Applications

3-(3’-Methylbenzyloxy)phenylzinc bromide is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for forming carbon-carbon bonds in complex molecule synthesis.

    Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a tool for modifying biomolecules and studying biological pathways.

Mechanism of Action

The compound exerts its effects through nucleophilic attack on electrophilic centers, facilitating the formation of new carbon-carbon bonds. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and enhancing its nucleophilicity. This mechanism is crucial in various organic transformations, enabling the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide

Uniqueness

3-(3’-Methylbenzyloxy)phenylzinc bromide is unique due to the presence of the 3’-methylbenzyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other organozinc compounds and makes it particularly useful in synthesizing complex organic molecules.

Properties

Molecular Formula

C14H13BrOZn

Molecular Weight

342.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-3-(phenoxymethyl)benzene

InChI

InChI=1S/C14H13O.BrH.Zn/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

QMHAQOVOYRTZSQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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